molecular formula C8H14HgN2O2 B13776887 Mercury, (acetato-kappaO)diamminephenyl-, (T-4)- CAS No. 68201-97-8

Mercury, (acetato-kappaO)diamminephenyl-, (T-4)-

Cat. No.: B13776887
CAS No.: 68201-97-8
M. Wt: 370.80 g/mol
InChI Key: SEIWBXMZFMSKOP-UHFFFAOYSA-M
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Description

(Acetato-O)diamminephenylmercury is an organomercurial compound with the molecular formula C8H14HgN2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetato-O)diamminephenylmercury typically involves the reaction of phenylmercuric acetate with ammonia and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .

Industrial Production Methods

it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

(Acetato-O)diamminephenylmercury undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of (Acetato-O)diamminephenylmercury include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .

Major Products

The major products formed from the reactions of (Acetato-O)diamminephenylmercury depend on the specific reaction conditions and reagents used. These products often include other organomercurial compounds with different functional groups .

Scientific Research Applications

(Acetato-O)diamminephenylmercury has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Acetato-O)diamminephenylmercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

68201-97-8

Molecular Formula

C8H14HgN2O2

Molecular Weight

370.80 g/mol

IUPAC Name

acetyloxy(phenyl)mercury;azane

InChI

InChI=1S/C6H5.C2H4O2.Hg.2H3N/c1-2-4-6-5-3-1;1-2(3)4;;;/h1-5H;1H3,(H,3,4);;2*1H3/q;;+1;;/p-1

InChI Key

SEIWBXMZFMSKOP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Hg]C1=CC=CC=C1.N.N

Origin of Product

United States

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